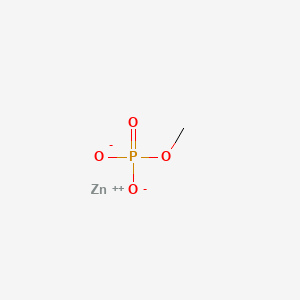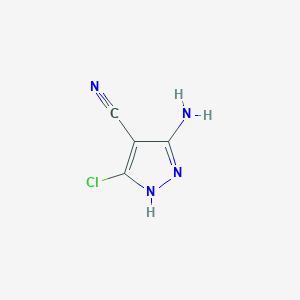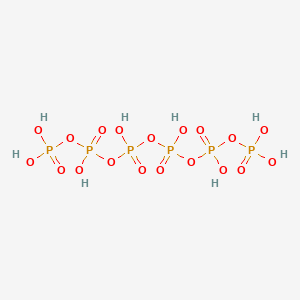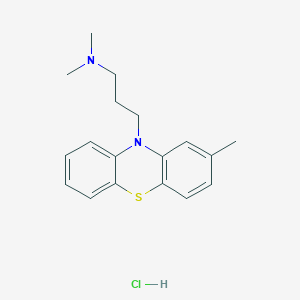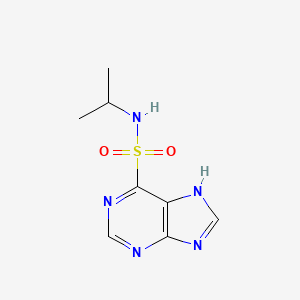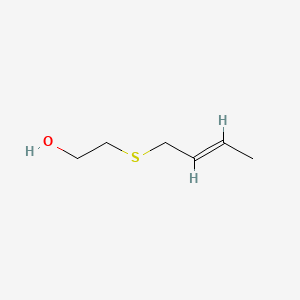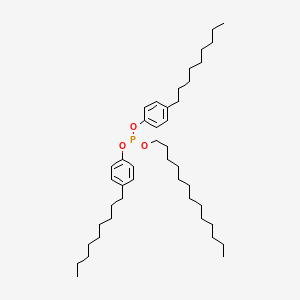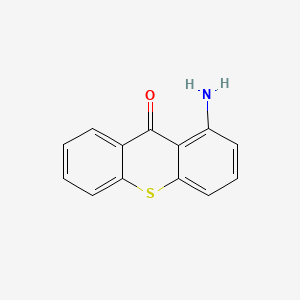
1-Aminothioxanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Aminothioxanthen-9-one is a chemical compound with the molecular formula C13H9NOS. It is a derivative of thioxanthone, characterized by the presence of an amino group at the first position of the thioxanthone structure.
Vorbereitungsmethoden
The synthesis of 1-Aminothioxanthen-9-one can be achieved through several methods. One common synthetic route involves the reaction of thioxanthone with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amino derivative .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often optimize reaction conditions to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
1-Aminothioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound to its reduced forms using reagents like sodium borohydride.
Substitution: The amino group in the compound can participate in substitution reactions, where it is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-Aminothioxanthen-9-one involves its interaction with molecular targets and pathways within biological systems. The amino group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Aminothioxanthen-9-one can be compared with other similar compounds, such as:
Thioxanthone: The parent compound, which lacks the amino group. Thioxanthone is used in photochemistry and as a photosensitizer.
1-Chlorothioxanthen-9-one: A derivative with a chlorine atom instead of an amino group. It has different chemical properties and applications.
2-Aminothioxanthen-9-one: Another amino derivative, but with the amino group at the second position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
40021-31-6 |
|---|---|
Molekularformel |
C13H9NOS |
Molekulargewicht |
227.28 g/mol |
IUPAC-Name |
1-aminothioxanthen-9-one |
InChI |
InChI=1S/C13H9NOS/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h1-7H,14H2 |
InChI-Schlüssel |
ZSSOUAIRYPTMIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC=C3S2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(3-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12643026.png)
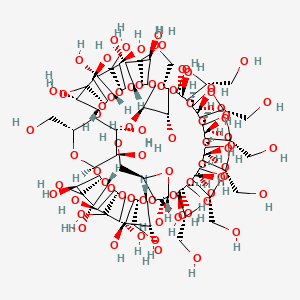

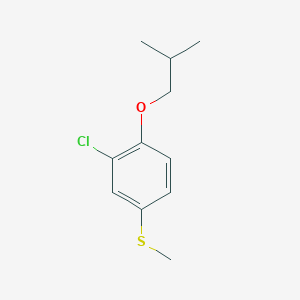
![N-(6-Fluoro-8-phenyl-5,10-dihydroindeno[1,2-b]indol-2-yl)acetamide](/img/structure/B12643069.png)
